8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Overview
Description
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (8-Br-2-DFMQ) is a synthetic compound that has recently attracted considerable attention due to its potential applications in scientific research. 8-Br-2-DFMQ is a member of the isoquinolin-1-one family, a class of compounds that have been investigated for their potential therapeutic uses.
Scientific Research Applications
Cascade Synthesis Methods
- Palladium-Catalyzed Synthesis : A study by Xie et al. (2018) developed a palladium-catalyzed method for synthesizing isoquinolin-1(2H)-ones, including derivatives of 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, via ortho-C-H bond activation and intramolecular N-C annulation. This method was effective for a wide range of α-bromo ketones, producing various isoquinolin-1(2H)-one derivatives in moderate to good yields (Xie, Dai, Niu, & Ma, 2018).
Microwave-Assisted Synthesis
- Microwave-Assisted One-Pot Reaction : Yang et al. (2012) developed a microwave-assisted one-pot reaction for synthesizing isoquinolines, including the targeted compound. This method involves sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes, producing a variety of substituted isoquinolines and related compounds (Yang, Burugupalli, Daniel, & Chen, 2012).
Photolysis and Biological Applications
- Photoremovable Protecting Group : Zhu et al. (2006) investigated 8-Bromo-7-hydroxyquinoline, a related compound, as a photoremovable protecting group for physiological use. This study highlighted the potential of such compounds in controlling the action of biological effectors with light, especially in two-photon excitation (Zhu, Pavlos, Toscano, & Dore, 2006).
Reaction with Propargyl Bromide
- Alkylation of Isoquinolinones : Usifoh (2001) described the bromination of isoquinolinones, leading to the formation of 4-bromo-3-substituted isoquinolin-1-(2H)-ones, which upon reaction with propargyl bromide produced N and O-alkylated products (Usifoh, 2001).
Novel Synthesis Methods
- Perfluorinated Isoquinolinediones Synthesis : Tang et al. (2015) developed a method for synthesizing perfluorinated isoquinoline-1,3(2H,4H)-diones using a visible-light-induced carboperfluoroalkylation of alkenes. This method allows for the incorporation of a wide variety of perfluorinated groups (Tang et al., 2015).
Antiviral Compounds Synthesis
- Synthesis of Brominated Naphthalenedicarboximides : Baughman et al. (1995) reported on the crystal structures of brominated derivatives of 4-amino-N-butyl-1,8-naphthalenedicarboximide, closely related to the compound of interest, and their potential as antiviral compounds (Baughman, Chang, Utecht, & Lewis, 1995).
Safety And Hazards
The safety information available indicates that “8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one” has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
8-bromo-2-(difluoromethyl)isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14(10(12)13)9(15)8(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZGAHSLLNDTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N(C=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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